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molecular formula C10H6F3NO3 B8327717 2-Prop-2-ynyloxy-6-trifluoromethylnicotinic acid

2-Prop-2-ynyloxy-6-trifluoromethylnicotinic acid

Cat. No. B8327717
M. Wt: 245.15 g/mol
InChI Key: NOSKISULSOETET-UHFFFAOYSA-N
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Patent
US06534445B1

Procedure details

47 g (0.2 mol) of 2-oxo-6-trifluoromethyl-1,2-dihydropyridine-3-carboxylic acid, 20 ml (0.25 mol) of propargyl bromide and 43 g (0.31 mol) of potassium carbonate are heated to a temperature of 75° C. in a mixture of 40 ml of dimethylformamide and 80 ml of acetonitrile in the presence of a catalytic amount of 18-crown-6 ether. After 5 hours, the mixture is partitioned between ethyl acetate and saturated sodium chloride solution. The crude product is filtered through a silica gel column using 15% ethyl acetate in hexane. The main component, which is obtained in the form of an oil, is the pure ethyl 2-prop-2-ynyloxy-6-trifluoromethylnicotinate; 1H-NMR (CDCl3): 8.31, d, CH, 7.38, d, CH, 5.13, d, CH2, 4.41, q, CH2, 2.48, t, CCH, 1.41 ppm, t, CH3. 36.3 g (0.13 mol) of this product is stirred over a period of 16 hours with a solution of 11.5 g (0.17 mol) of potassium hydroxide in 50 ml of water and 50 ml of dioxane. After acidification and extraction with ethyl acetate, crystalline 2-prop-2-ynyloxy-6-trifluoromethylnicotinic acid is obtained; 1H-NMR (CDCl3): 10.0, b, OH, 8.53, d, CH, 7.44, d, CH, 5.22, d, CH2, 2.54 ppm, t, CCH.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
ethyl 2-prop-2-ynyloxy-6-trifluoromethylnicotinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
36.3 g
Type
reactant
Reaction Step Three
Quantity
11.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=C1C(C(O)=O)=CC=C(C(F)(F)F)N1.C(Br)C#C.C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1.[CH2:43]([O:46][C:47]1[N:57]=[C:56]([C:58]([F:61])([F:60])[F:59])[CH:55]=[CH:54][C:48]=1[C:49]([O:51]CC)=[O:50])[C:44]#[CH:45].[OH-].[K+]>CN(C)C=O.C(#N)C.O.O1CCOCC1>[CH2:43]([O:46][C:47]1[N:57]=[C:56]([C:58]([F:61])([F:59])[F:60])[CH:55]=[CH:54][C:48]=1[C:49]([OH:51])=[O:50])[C:44]#[CH:45] |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
O=C1NC(=CC=C1C(=O)O)C(F)(F)F
Name
Quantity
20 mL
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
43 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
ethyl 2-prop-2-ynyloxy-6-trifluoromethylnicotinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)OC1=C(C(=O)OCC)C=CC(=N1)C(F)(F)F
Step Three
Name
product
Quantity
36.3 g
Type
reactant
Smiles
Name
Quantity
11.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is partitioned between ethyl acetate and saturated sodium chloride solution
FILTRATION
Type
FILTRATION
Details
The crude product is filtered through a silica gel column
CUSTOM
Type
CUSTOM
Details
The main component, which is obtained in the form of an oil
EXTRACTION
Type
EXTRACTION
Details
After acidification and extraction with ethyl acetate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C#C)OC1=C(C(=O)O)C=CC(=N1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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